molecular formula C17H22BrNO5 B6588211 3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid CAS No. 1601476-40-7

3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid

Cat. No.: B6588211
CAS No.: 1601476-40-7
M. Wt: 400.3
InChI Key:
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Description

3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a bromophenoxy group and a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromophenoxy Group: This step involves the reaction of the piperidine derivative with 4-bromophenol under suitable conditions to form the bromophenoxy-substituted piperidine.

    Addition of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can target the bromophenoxy group or the carboxylic acid moiety.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products include oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the bromophenoxy group or carboxylic acid.

    Substitution: Substituted derivatives where the bromine atom is replaced by another group.

Scientific Research Applications

3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The bromophenoxy group can engage in various binding interactions, while the tert-butoxycarbonyl group can influence the compound’s stability and reactivity. The piperidine ring provides a scaffold for these interactions, potentially affecting biological pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
  • 3-(4-fluorophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid

Uniqueness

3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and fluoro- counterparts.

Properties

CAS No.

1601476-40-7

Molecular Formula

C17H22BrNO5

Molecular Weight

400.3

Purity

95

Origin of Product

United States

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